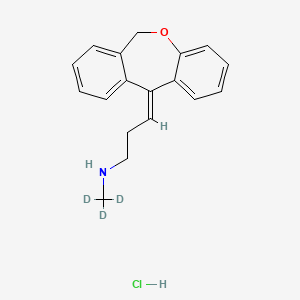![molecular formula C24H28O9 B589711 [(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate CAS No. 134455-95-1](/img/structure/B589711.png)
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate is a natural product found in Antillogorgia bipinnata with data available.
Wissenschaftliche Forschungsanwendungen
Research on Oxetane Formation and Its Implications
Research by Mosimann and Vogel (2000) in "Heterocycles" explores the oxetane formation by 1,3-migration in certain cation intermediates. This study indicates a possible pathway for the formation of complex oxetane structures which could be related to the compound , providing insight into potential synthetic routes and reactions involving similar complex molecules (Mosimann & Vogel, 2000).
Triazole Fatty Acid Derivatives Synthesis
Jie, Pasha, and Alam (1998) have conducted research on synthesizing novel triazole derivatives from activated acetylenic fatty acid esters, as detailed in "Chemistry and Physics of Lipids." This research may provide insights into the synthesis and functionalization of similar complex organic compounds, which can be applicable to the compound of interest (Jie, Pasha, & Alam, 1998).
Antifungal Studies on Geranyl Acetate Derivatives
A study by Khayyat and Sameeh (2017) in the "Saudi Pharmaceutical Journal" on the antifungal activity of geranyl acetate and its derivatives indicates the potential biological activity of similar complex organic molecules. This could suggest possible research directions into the bioactivity of the given compound, especially in terms of its potential antifungal properties (Khayyat & Sameeh, 2017).
Studies on Nickel, Copper, and Zinc Complexes
Research by Alcock et al. (1987) in "Journal of The Chemical Society-Dalton Transactions" focuses on the complexes of penta-azamacrocyclic ligands. This study may provide valuable information on the coordination chemistry and potential applications of the compound , especially in forming complexes with transition metals (Alcock et al., 1987).
Eigenschaften
CAS-Nummer |
134455-95-1 |
|---|---|
Produktname |
[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate |
Molekularformel |
C24H28O9 |
Molekulargewicht |
460.479 |
InChI |
InChI=1S/C24H28O9/c1-11-6-18-21-23(4,33-21)9-14-7-15(22(27)31-14)17(29-12(2)25)8-16(24(5)10-28-24)20(19(11)32-18)30-13(3)26/h6-7,14,16-17,20-21H,8-10H2,1-5H3/t14-,16+,17-,20+,21-,23+,24?/m0/s1 |
InChI-Schlüssel |
ZKPQWDXTJKFKDU-MPROZZDNSA-N |
SMILES |
CC1=C2C(C(CC(C3=CC(CC4(C(O4)C(=C1)O2)C)OC3=O)OC(=O)C)C5(CO5)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



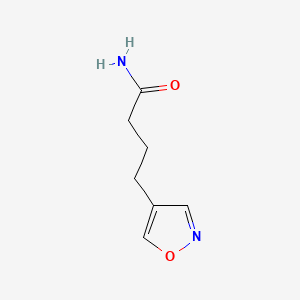


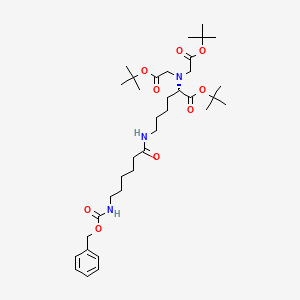

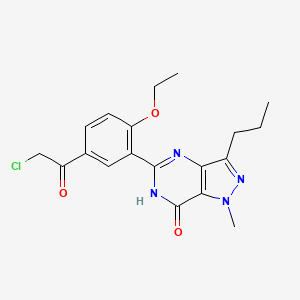
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
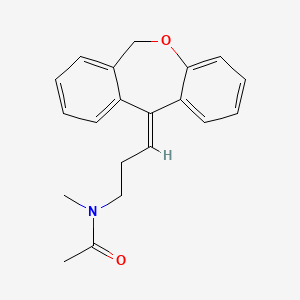
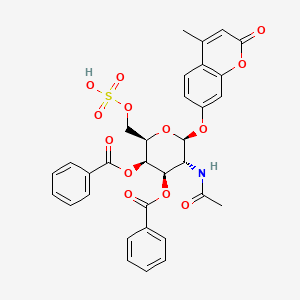
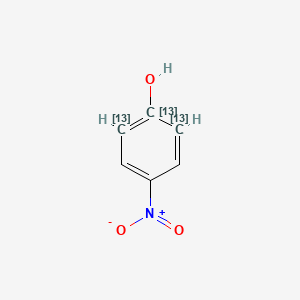
![[4-(Ethoxycarbonyl)phenyl]phosphonic acid](/img/structure/B589647.png)
